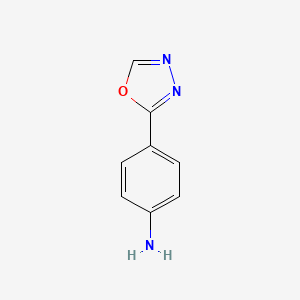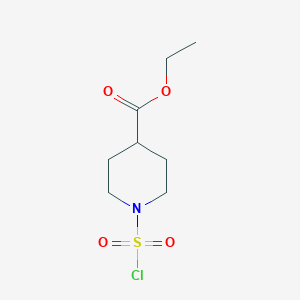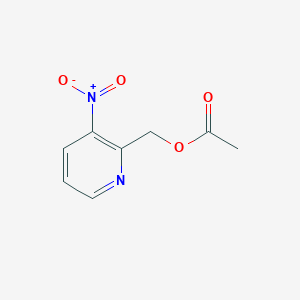
(3-Nitropyridin-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Nitropyridin-2-yl)methyl acetate” is a chemical compound with the molecular formula C8H8N2O4 . It is used in life science research and is a part of the category of chemical building blocks .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “(3-Nitropyridin-2-yl)methyl acetate” consists of a pyridine ring with a nitro group at the 3-position and a methyl acetate group attached to the 2-position . The molecular weight of this compound is 196.163 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Nitropyridin-2-yl)methyl acetate” include a molecular weight of 196.163 g/mol . The compound is categorized under chemical building blocks .
Applications De Recherche Scientifique
Synthesis and Anticancer Applications
- Anticancer Drug Synthesis : A significant application of (3-nitropyridin-2-yl)methyl acetate derivatives is in the synthesis of small molecule anticancer drugs. One such derivative, 1-methyl-3-(5-nitropyridin-2-yl)urea, is synthesized from 2-chloro-5-nitropyridine through multi-step nucleophilic reactions, demonstrating its potential in anticancer drug development (Zhang, Lai, Feng, & Xu, 2019).
Chemical Transformations
- Cyclization Reactions : The compound is used in reactions leading to various cyclizations, such as the formation of pyrazoles from nitropyridin-2(1H)-one derivatives, indicating its role in diverse chemical transformations (Smolyar & Yutilov, 2008).
- Multicomponent Synthesis : It is utilized in the multicomponent synthesis of unsymmetrical derivatives of 5-nitro-1,4-dihydropyridine, demonstrating its versatility in complex chemical syntheses (Turgunalieva et al., 2023).
Advanced Organic Chemistry
- 1,3-Dipolar Cycloaddition Reactions : The compound exhibits reactivity in 1,3-dipolar cycloaddition reactions, forming tetrazolinones and substituted amines, highlighting its importance in advanced organic chemistry (Holt & Fiksdahl, 2007).
- Oxidative Amination : 3-Nitropyridines, including derivatives of (3-nitropyridin-2-yl)methyl acetate, are used in oxidative amination, producing various substituted pyridines, a crucial process in organic synthesis (Bakke & Svensen, 2001).
Material Science
- Crystal Structure Studies : The compound finds applications in material science, particularly in studying the crystal structures and electronic spectral characteristics of metal complexes, useful in understanding molecular interactions (Staszak et al., 2010).
Pharmacological Applications
- Antihypertensive Agents Synthesis : Derivatives of (3-nitropyridin-2-yl)methyl acetate are used in synthesizing compounds with potential antihypertensive α-blocking activity, indicating its role in pharmacological applications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Propriétés
IUPAC Name |
(3-nitropyridin-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-6(11)14-5-7-8(10(12)13)3-2-4-9-7/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYJPXZUYGNNFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280750 |
Source


|
| Record name | 2-Pyridinemethanol, 3-nitro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitropyridin-2-yl)methyl acetate | |
CAS RN |
131747-33-6 |
Source


|
| Record name | 2-Pyridinemethanol, 3-nitro-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinemethanol, 3-nitro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

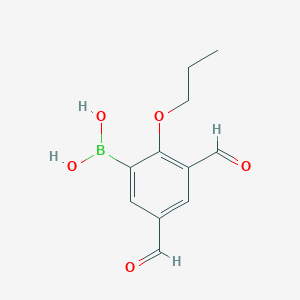
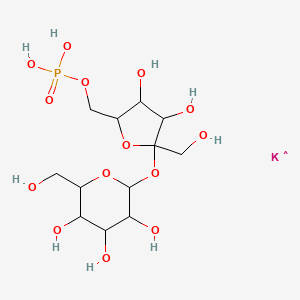
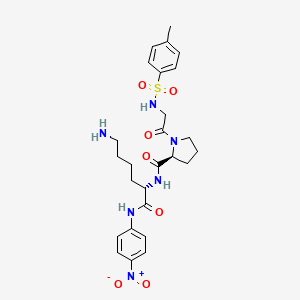
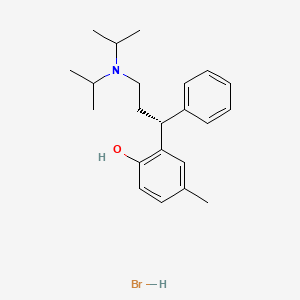


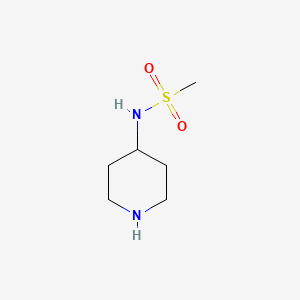
![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)


![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)
